molecular formula C17H11BrN4O2S2 B11669243 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B11669243
M. Wt: 447.3 g/mol
InChI Key: BNXQEXZGDFTYTH-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of benzothiazole and indole moieties, which are known for their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Synthesis of Indole Derivative: The indole ring is formed by Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The benzothiazole and indole derivatives are then coupled using a suitable linker, such as acetohydrazide, under specific reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole moiety can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
  • 5-Bromo-2-oxo-2,3-dihydro-1H-indole-3-acetohydrazide

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is unique due to the combination of benzothiazole and indole moieties, which confer distinct biological activities. This compound’s specific structure allows it to interact with a wide range of molecular targets, making it a versatile tool in scientific research.

Properties

Molecular Formula

C17H11BrN4O2S2

Molecular Weight

447.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C17H11BrN4O2S2/c18-9-5-6-11-10(7-9)15(16(24)19-11)22-21-14(23)8-25-17-20-12-3-1-2-4-13(12)26-17/h1-7,19,24H,8H2

InChI Key

BNXQEXZGDFTYTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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